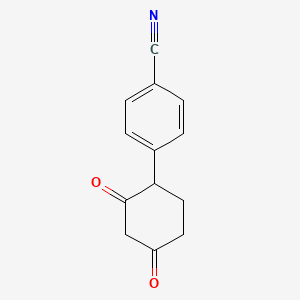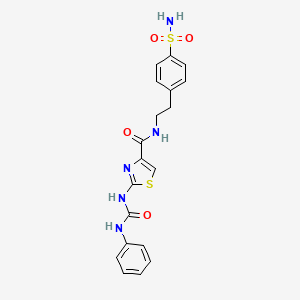
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapy. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cell self-renewal, and has been implicated in the development and progression of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research on thiazole derivatives, including structures similar to 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, has demonstrated significant antiviral activities. These compounds have been tested for in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, with some showing potential as inhibitors of purine nucleotide biosynthesis, which plays a role in viral replication processes (Srivastava et al., 1977).
Efficient Access to Thiazoline-4-carboxylates and Cysteine Derivatives
Thiazole derivatives have been utilized to create thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds show promise in various pharmaceutical applications due to their structural similarity to penicillamine, a compound known for its medical benefits. The synthesis process involves Michael addition and cyclization, highlighting the versatility of thiazole derivatives in chemical synthesis (Nötzel et al., 2001).
Anticancer Activity
Thiazole derivatives have been investigated for their potential anticancer activities. One study focused on the synthesis and evaluation of thiazole-5-carboxamide derivatives, revealing that certain compounds exhibited significant anticancer activity against various cancer cell lines. This research underscores the therapeutic potential of thiazole derivatives in cancer treatment, suggesting that compounds like 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide could be valuable in the development of new anticancer drugs (Cai et al., 2016).
Antibacterial and Antifungal Activities
The synthesis of benzothiazole derivatives of sulphonamides has demonstrated that combining sulphonamide and benzothiazole structures can lead to compounds with improved antibacterial properties. Such studies indicate that thiazole derivatives, through chemical modification and hybrid compound synthesis, can serve as potent antibacterial and antifungal agents, offering new avenues for antimicrobial drug development (Ikpa et al., 2020).
Propiedades
IUPAC Name |
2-(phenylcarbamoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c20-30(27,28)15-8-6-13(7-9-15)10-11-21-17(25)16-12-29-19(23-16)24-18(26)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMVTGOXCQERJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)
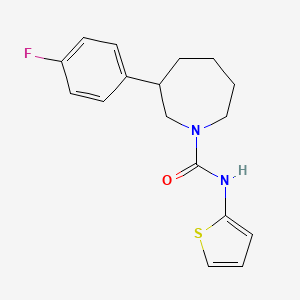
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)
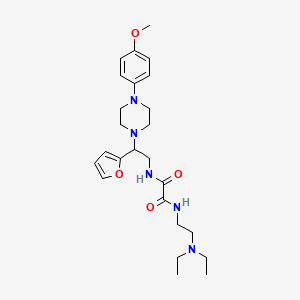
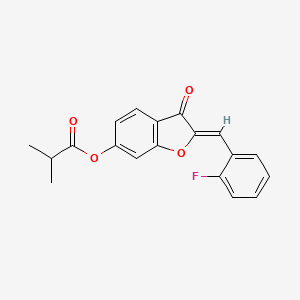
![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)
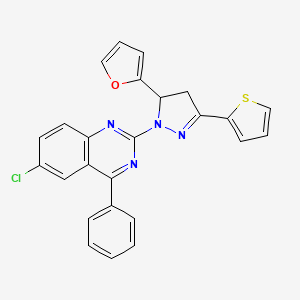
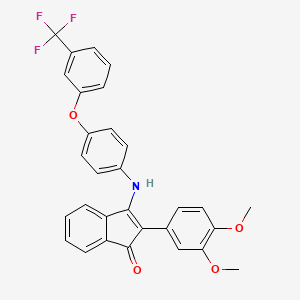
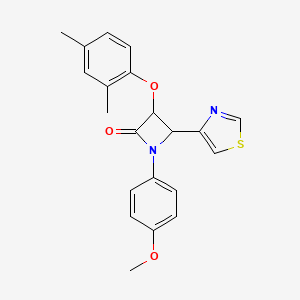
![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)
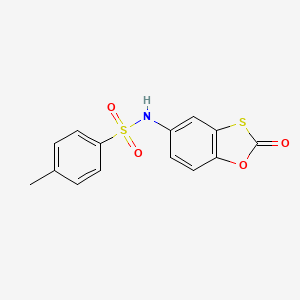
![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
